
1-(2-Methoxyethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea, also known as PF-06700841, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound has been developed as a potential treatment for various diseases, including cancer and autoimmune disorders.
科学的研究の応用
Supramolecular Approaches and Molecular Sensing
A study by Kwiatkowski et al. (2019) explores the design and preparation of ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its 2-methoxy pyridine derivative, investigating their conformational equilibrium and tautomerism. This research reveals the potential of such compounds in molecular sensing through the observed tautomerism controlled by the conformational state, highlighting a kinetic trapping effect that could be leveraged in the development of novel molecular sensors. The study provides insights into how these compounds can associate by triple hydrogen bonding with specific molecules, opening new possibilities in the field of molecular sensing based on conformational and tautomeric shifts (Adam Kwiatkowski, E. Kolehmainen, B. Ośmiałowski, 2019).
Fluorescence and Binding Studies
Jordan et al. (2010) have synthesized fluorescent pyrid-2-yl ureas that exhibit significant shifts in fluorescence upon the addition of strong organic acids. This study demonstrates the compound's ability to serve as sensors through fluorescence response, highlighting their potential in detecting and binding specific organic molecules. The research underscores the utility of such compounds in fluorescence-based sensing applications, where changes in the fluorescence band indicate the binding of the compound to specific acids, providing a pathway for the development of new sensory applications in scientific research (L. Jordan, P. Boyle, A. L. Sargent, W. E. Allen, 2010).
Anticancer and PI3K Inhibition
Wang et al. (2015) discuss the modification of a compound by replacing the acetamide group with an alkylurea moiety, resulting in derivatives with potent antiproliferative activities against cancer cell lines. The study evaluates these compounds' efficacy as PI3K inhibitors, offering a promising avenue for cancer treatment with reduced toxicity. This research provides a foundation for further exploration of urea derivatives as anticancer agents and their role in inhibiting specific pathways critical to cancer cell proliferation (Xiao-meng Wang, Shuai Mao, Lei Cao, et al., 2015).
Complexation and Unfolding Mechanisms
Corbin et al. (2001) investigate the synthesis and conformational studies of heterocyclic ureas and their unfolding to form multiply hydrogen-bonded complexes. This study sheds light on the structural dynamics of these compounds, their ability to form robust hydrogen-bonded assemblies, and their potential uses in creating new materials with designed properties. The findings contribute to the understanding of the complexation-induced unfolding of such compounds, which could be relevant in designing novel materials and understanding molecular interactions (P. Corbin, S. Zimmerman, P. Thiessen, N. Hawryluk, T. J. Murray, 2001).
特性
IUPAC Name |
1-(2-methoxyethyl)-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O2/c1-23-7-5-18-13(22)20-11-4-6-21(9-11)12-3-2-10(8-19-12)14(15,16)17/h2-3,8,11H,4-7,9H2,1H3,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSLEEHIQHQWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1CCN(C1)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

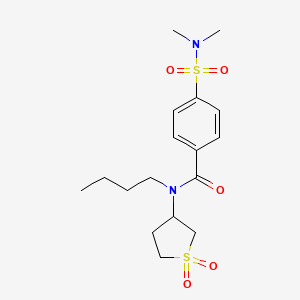
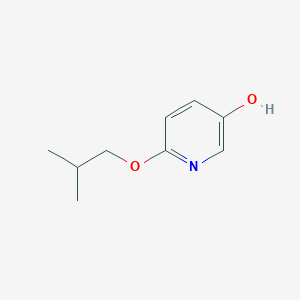
![N-[(2-chlorophenyl)methyl]-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2934874.png)
![4-[(1-Methylpyrazol-3-yl)methyl]morpholine](/img/structure/B2934877.png)
![2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide](/img/structure/B2934880.png)
![2-(4-methylbenzenesulfonamido)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2934881.png)
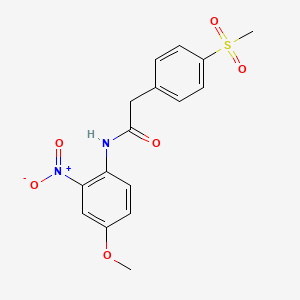
![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide](/img/structure/B2934884.png)
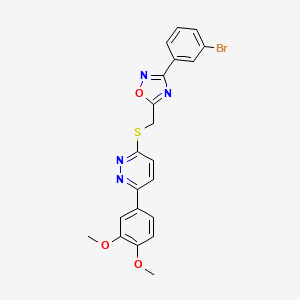
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide](/img/structure/B2934888.png)
![Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B2934890.png)
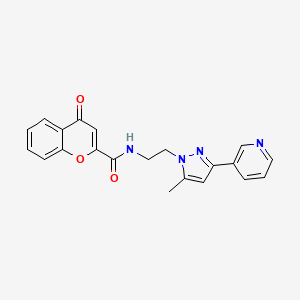

![methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate](/img/structure/B2934895.png)